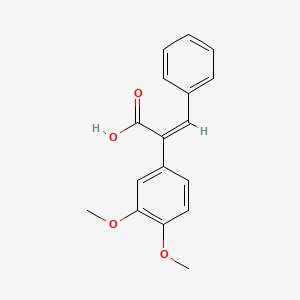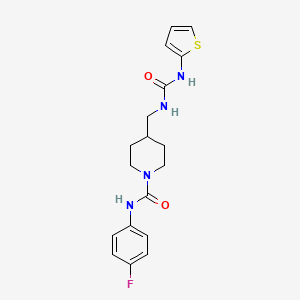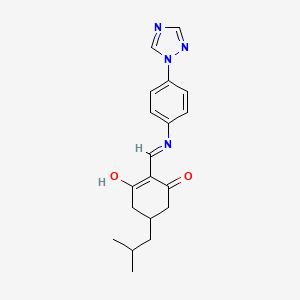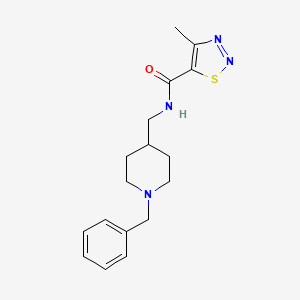
N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a benzylpiperidine group, which is often found in pharmaceuticals and exhibits biological activity . The thiadiazole group is a heterocyclic compound that also has various applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, and the benzyl group could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and melting point .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research has been conducted on the synthesis of compounds containing thiadiazole scaffolds due to their associated biological properties. For example, novel Schiff’s bases containing thiadiazole and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines, showing promising results. Molecular docking studies predict the probable mechanism of action, and computational studies suggest good oral drug-like behavior of these compounds (Tiwari et al., 2017).
Metal Complexes and Enzyme Inhibition
The synthesis of metal complexes with heterocyclic sulfonamide, which possess strong carbonic anhydrase inhibitory properties, demonstrates the therapeutic potential of these compounds. The newly synthesized complexes exhibit powerful inhibitory effects against human carbonic anhydrase isoenzymes, suggesting their utility in designing new inhibitors for therapeutic purposes (Büyükkıdan et al., 2013).
Fluorescence Studies and Molecular Organization
Compounds from the 1,3,4-thiadiazole group have been studied for their spectroscopic properties, revealing keto/enol tautomerism influenced by solvent polarizability. These findings are important for understanding the behavior of bioactive molecules in different environments and could have implications for the development of fluorescent probes or materials (Matwijczuk et al., 2017).
Antibacterial and Antifungal Agents
The design, synthesis, and evaluation of novel analogs containing 1,2,4-thiadiazole moieties for their antibacterial activity highlight the potential of these compounds as promising antibacterial agents. Some compounds displayed significant activity against various bacterial strains, indicating their potential in addressing antibiotic resistance (Palkar et al., 2017).
Organotin Compounds and Fungicidal Activity
The synthesis and characterization of organotin thiadiazole carboxylates demonstrate their effectiveness as fungicidal agents, offering a new avenue for the development of agricultural fungicides. These compounds show high growth inhibition against various fungi, highlighting their potential utility in crop protection (Wang et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-16(23-20-19-13)17(22)18-11-14-7-9-21(10-8-14)12-15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGRUFCAWOVLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

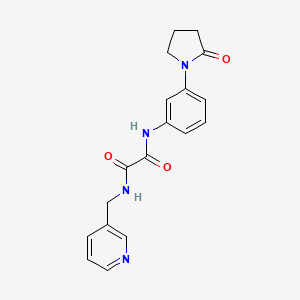
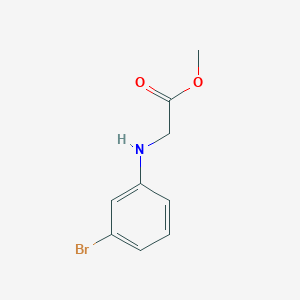
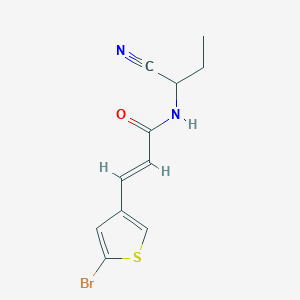
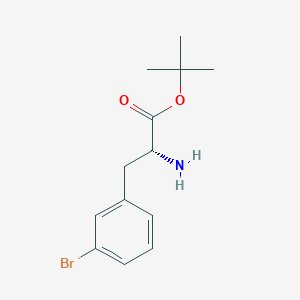
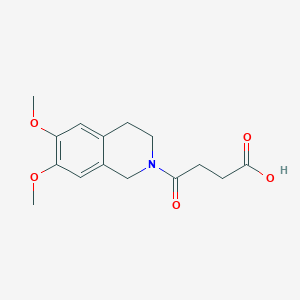
![methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2743959.png)
![3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743960.png)
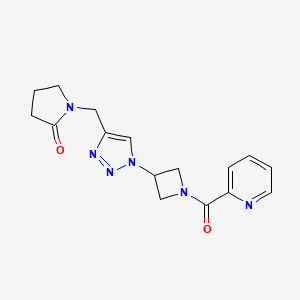
![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2743963.png)
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2743965.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2743966.png)
